EGFR Kinase Inhibitory Potency: Chain-Length-Dependent Activity Benchmarking Across C-7 Chrysin Derivatives
EGFR inhibitory activity among C-7 O-substituted chrysin derivatives exhibits a pronounced chain-length dependency. The hexadecyl ester (compound 10) and N-hexadecyl amide (compound 20) represent the optimized terminus of this SAR series, achieving EGFR IC₅₀ values of 0.048 μM and 0.035 μM respectively—comparable to the clinical EGFR inhibitor erlotinib [1]. Shorter-chain congeners are dramatically less potent: hexyl ester IC₅₀ = 9.12 μM and heptyl ester IC₅₀ = 7.23 μM, representing approximately 190–260-fold weaker inhibition [2][3]. The target compound, bearing a 6-aminohexanoic acid linker of intermediate chain length (6-carbon spacer) with a terminal carboxylate and internal amide bond, occupies a structurally and pharmacologically distinct position within this SAR continuum. While direct EGFR IC₅₀ data for this specific compound are not yet available in the peer-reviewed literature, its linker architecture incorporates the amide bond feature associated with the most potent derivative (compound 20, IC₅₀ = 0.035 μM) and the intermediate chain length that positions it between the weakly active short-chain esters and the highly potent C16 derivatives.
| Evidence Dimension | EGFR kinase inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | No direct peer-reviewed EGFR IC₅₀ data identified; linker architecture (6-carbon spacer, internal amide, terminal COOH) places it structurally between short-chain esters and optimized C16 derivatives |
| Comparator Or Baseline | Compound 10 (hexadecyl ester): IC₅₀ = 0.048 μM; Compound 20 (N-hexadecyl amide): IC₅₀ = 0.035 μM; Hexyl ester: IC₅₀ = 9.12 μM; Heptyl ester: IC₅₀ = 7.23 μM; Erlotinib: IC₅₀ comparable to 0.035–0.048 μM range |
| Quantified Difference | EGFR inhibitory potency spans ~260-fold across C-7 chrysin derivative series (0.035 μM to 9.12 μM); target compound's intermediate linker length is predicted to yield activity between the short-chain and long-chain extremes based on established SAR trend [1] |
| Conditions | EGFR inhibition assay using Sf9 cell-expressed EGFR, assessed by DELFIA time-resolved fluorimetry for receptor autophosphorylation [2][3]; HT-29 human liver cancer cell line antiproliferative assays [1] |
Why This Matters
The >200-fold activity range across the chrysin C-7 derivative series demonstrates that linker length and chemistry are non-negotiable determinants of target potency; substituting a short-chain ester for this aminohexanoic acid derivative cannot recapitulate the biological profile, making compound identity critical for reproducible EGFR-targeted research.
- [1] Lv, P.-C.; Zhou, C.-F.; Chen, J.; Liu, P.-G.; Wang, K.-R.; Mao, W.-J.; Li, H.-Q.; Yang, Y.; Xiong, J.; Zhu, H.-L. Design, Synthesis and Biological Evaluation of Chrysin Long-Chain Derivatives as Potential Anticancer Agents. Bioorg. Med. Chem. 2010, 18 (3), 1117–1123. View Source
- [2] BindingDB Entry BDBM50310259 (CHEMBL591213): Hexyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate — EGFR IC₅₀ = 9.12E+3 nM. View Source
- [3] BindingDB Entry BDBM50310260 (CHEMBL599524): Heptyl 2-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate — EGFR IC₅₀ = 7.23E+3 nM. View Source
